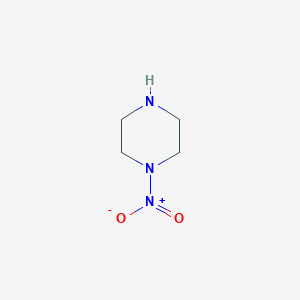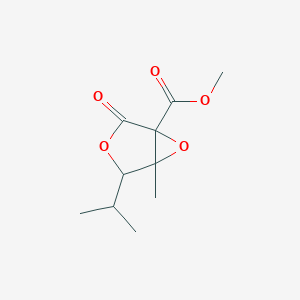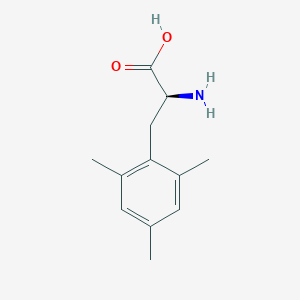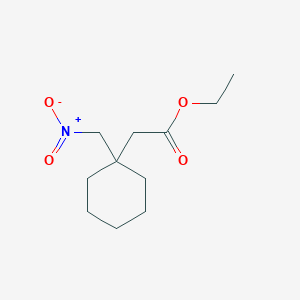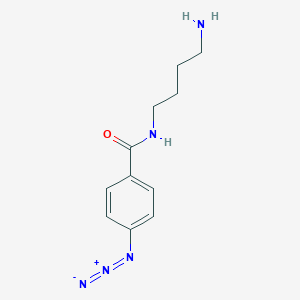
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile, also known as DPC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. DPC belongs to the class of pyrrole compounds, which have been found to exhibit a wide range of biological activities. In
Applications De Recherche Scientifique
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has been extensively studied for its potential applications in medicine and biochemistry. One of the most promising applications of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is its use as a selective inhibitor of the protein kinase C (PKC) enzyme. PKC is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC has been shown to have therapeutic potential in the treatment of cancer, diabetes, and neurological disorders.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile involves its binding to the regulatory domain of PKC, which prevents its activation and subsequent downstream signaling. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has been found to be highly selective for PKC, with little to no activity against other kinases. This selectivity makes 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile a valuable tool for studying the role of PKC in cellular processes and for developing PKC-targeted therapeutics.
Effets Biochimiques Et Physiologiques
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile inhibits the growth of cancer cells, induces apoptosis, and sensitizes cells to chemotherapy. In vivo studies have shown that 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile reduces tumor growth in animal models of cancer. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has also been found to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is its selectivity for PKC, which allows for the specific targeting of this enzyme in cellular processes. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile. One area of interest is the development of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile-based therapeutics for the treatment of cancer, diabetes, and neurological disorders. Another area of interest is the use of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile as a tool for studying the role of PKC in cellular processes. Additionally, there is potential for the development of new derivatives of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile with improved solubility and selectivity for PKC.
Conclusion
In conclusion, 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile (4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is a selective inhibitor of the protein kinase C enzyme and has been found to have a wide range of biochemical and physiological effects. While there are limitations to the use of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile in lab experiments, its selectivity and potential therapeutic applications make it a valuable tool for studying cellular processes and developing new therapeutics.
Méthodes De Synthèse
The synthesis of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile involves the reaction of 2,3-dichlorobenzaldehyde with methylamine and malononitrile in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile. The synthesis method of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is relatively straightforward and can be achieved using standard laboratory techniques.
Propriétés
Numéro CAS |
156428-56-7 |
|---|---|
Nom du produit |
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile |
Formule moléculaire |
C12H8Cl2N2 |
Poids moléculaire |
251.11 g/mol |
Nom IUPAC |
4-(2,3-dichlorophenyl)-1-methylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H8Cl2N2/c1-16-6-8(5-15)10(7-16)9-3-2-4-11(13)12(9)14/h2-4,6-7H,1H3 |
Clé InChI |
KSFZSRLPAFJJMJ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)C#N |
SMILES canonique |
CN1C=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)C#N |
Synonymes |
4-(2,3-DICHLOROPHENYL)-1-METHYL-1H-PYRROLE-3-CARBONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)
